(3R,4R)-4-Methoxy-3-methyl-piperidine
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Overview
Description
(3R,4R)-4-Methoxy-3-methyl-piperidine: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation: One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available precursors, followed by purification processes to obtain the desired piperidine derivative .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R,4R)-4-Methoxy-3-methyl-piperidine can undergo oxidation reactions to form piperidinones.
Reduction: It can be reduced to form various substituted piperidines.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or rhodium catalysts.
Substitution: Organoboron reagents in the presence of palladium catalysts.
Major Products:
Oxidation: Piperidinones.
Reduction: Substituted piperidines.
Substitution: Various carbon-carbon bonded products.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in the development of pharmaceuticals due to its structural similarity to biologically active compounds .
Industry:
Mechanism of Action
The mechanism by which (3R,4R)-4-Methoxy-3-methyl-piperidine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Properties
IUPAC Name |
(3R,4R)-4-methoxy-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANZRNIJJWLDGA-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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